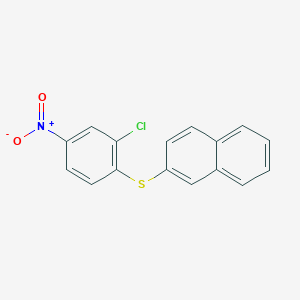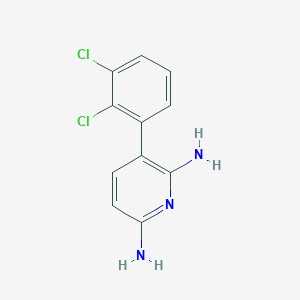
NSC 2614
Descripción general
Descripción
NSC 2614 is an organic compound belonging to the phenanthrene family It is characterized by a phenanthrene core with a hydroxyl group at the 2-position and hydrogen atoms at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 2614 can be achieved through several methods. One common approach involves the hydrogenation of 9-phenanthrols using a ruthenium catalyst. The reaction conditions typically include a temperature of 50°C, a hydrogen pressure of 50 atm, and the use of sodium carbonate as an additive in trifluoroethanol as the solvent . Another method involves the base-mediated cyclization of ketones with ketene dithioacetals, which provides this compound in good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using industrial catalysts such as NiMo/Al2O3-USY. These processes are optimized for high yield and efficiency, with reaction conditions tailored to facilitate selective hydrogenation and ring-opening reactions .
Análisis De Reacciones Químicas
Types of Reactions: NSC 2614 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
NSC 2614 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation and oxidation reactions.
Industry: It is used in the production of high-performance materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of NSC 2614 and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of SARS-CoV-2 . The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating hydrogen bonding and interaction with various biological targets.
Comparación Con Compuestos Similares
9,10-Dihydrophenanthren-9-ol: Similar in structure but with the hydroxyl group at the 9-position.
Phenanthrene: The parent compound without the hydroxyl group and hydrogenation at the 9 and 10 positions.
9,10-Dihydroanthracene: Another hydrogenated polycyclic aromatic hydrocarbon with similar properties.
Uniqueness: NSC 2614 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective hydrogenation and oxidation reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
5329-90-8 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9,15H,5-6H2 |
Clave InChI |
JCNDWTDGHRLQSX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B8597689.png)






![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)

